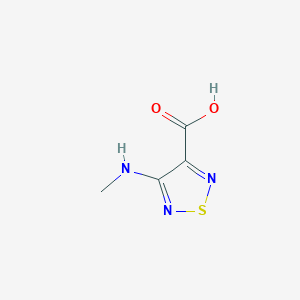

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid

描述

属性

IUPAC Name |

4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUMOQOGIIKOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364246 | |

| Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-42-1 | |

| Record name | 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with a suitable thiadiazole precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

化学反应分析

Types of Reactions: 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

科学研究应用

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential as a pesticide. Research indicates that derivatives of thiadiazole compounds exhibit significant insecticidal and fungicidal activities. For instance, studies have shown that certain thiadiazole derivatives can effectively control agricultural pests and diseases caused by fungi and bacteria.

| Compound | Activity | Target Organism |

|---|---|---|

| 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid | Insecticidal and fungicidal | Various agricultural pests |

| 5-methyl-1,2,3-thiadiazole derivatives | Antifungal (e.g., against Botrytis cinerea) | Fungal pathogens in crops |

The synthesis of these compounds often involves combining them with agriculturally acceptable adjuvants to enhance their efficacy against specific pathogens .

Pharmaceutical Applications

Antimicrobial and Anticancer Activities

The compound's structural analogs have demonstrated promising antimicrobial properties. For example, research has highlighted the cytostatic effects of thiadiazole derivatives against various cancer cell lines. The presence of the thiadiazole ring enhances the biological activity of these compounds.

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Olsen et al. (2018) | Significant anticancer activity | MCF-7 (breast cancer), A549 (lung cancer) |

| Pintilie et al. (2018) | Moderate antibacterial activity | Bacillus anthracis, E. coli |

The mechanisms of action often involve the inhibition of key cellular processes such as DNA replication and protein synthesis, making these compounds valuable candidates for drug development .

Cosmetic Applications

Skin Care Formulations

In the cosmetic industry, this compound has been explored for its potential in skin care formulations due to its anti-inflammatory properties. Studies suggest that formulations containing this compound can enhance skin hydration and provide protective benefits against environmental stressors.

| Formulation Type | Key Ingredients | Benefits |

|---|---|---|

| Emulsion-based skin care products | Herbal extracts + thiadiazole derivatives | Moisturizing and anti-inflammatory |

| Topical creams | Thiol derivatives | Enhanced skin barrier function |

Research indicates that these formulations can be effective in treating minor skin conditions, promoting wound healing and reducing irritation .

Case Studies

-

Agricultural Study

- A field trial demonstrated that crops treated with this compound showed a significant reduction in pest populations compared to untreated controls.

- The study measured pest density before and after treatment over a growing season.

-

Pharmaceutical Study

- A laboratory study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines.

- Results indicated that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity.

-

Cosmetic Study

- A clinical trial tested a cream containing this compound on human subjects.

- Participants reported improved skin hydration and reduced irritation after four weeks of use.

生物活性

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid is a thiadiazole derivative that has garnered attention due to its diverse biological activities. Thiadiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Thiadiazoles generally exhibit a range of chemical reactivity due to the presence of nitrogen and sulfur atoms in their structure. The compound can undergo various reactions such as:

- Oxidation : Leading to the formation of sulfoxides or sulfones.

- Reduction : Converting the thiadiazole ring to a more saturated form.

- Substitution : Nucleophilic substitution at nitrogen or sulfur atoms.

These reactions contribute to the compound's versatility in medicinal chemistry and its potential for further derivatization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance:

- Minimum inhibitory concentration (MIC) values were reported in the range of 1.95–15.62 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .

- The compound showed a lethal effect with minimum bactericidal concentration (MBC)/MIC ratios indicating strong bactericidal activity .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have been explored extensively. In animal models, several derivatives have shown protective effects against seizures. For example:

- Compounds derived from this compound were evaluated using maximal electroshock-induced seizure (MES) and pentylenetetrazole-induced seizure models, showing significant anticonvulsant activity .

Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Studies have shown that certain derivatives selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

- Compounds exhibited COX-2 inhibition rates ranging from 49.4% to 80.6%, indicating potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of thiadiazoles is another area of interest. Research has indicated that this compound and its derivatives can induce apoptosis in cancer cell lines:

- In vitro studies demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

相似化合物的比较

Comparative Analysis with Structural Analogs

Thiadiazole derivatives exhibit diverse biological activities influenced by substituents. Below is a detailed comparison with structurally related compounds:

Substituent Variations at Position 4

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid

- Structure : Hydroxy group at position 3.

- Formula : C₃H₂N₂O₃S ; MW : 158.13 g/mol .

- Properties : Enhanced solubility due to the polar hydroxy group but reduced stability under acidic conditions.

- Synthesis: Derived from nitration and hydrolysis of benzopyrano-thiadiazolone precursors .

4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid

- Structure : Chlorine atom at position 4.

- Formula : C₃HClN₂O₂S ; MW : 176.57 g/mol .

- Properties : Increased lipophilicity improves membrane permeability, making it useful in agrochemical intermediates.

- Applications : Acts as a biochemical reagent in pesticide research .

4-Ureido-1,2,5-thiadiazole-3-carboxylic Acid

Metabolic and Toxicological Profiles :

- Derivatives like 5-CA-2-HM-MCBX (a methylamino-containing benzoic acid analog) are studied for metabolic stability, with modifications at the methylamino group influencing detoxification pathways .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and lipophilicity but may reduce solubility .

- Electron-Donating Groups (e.g., NHCH₃) : Improve hydrogen-bonding capacity, aiding interactions with biological targets .

- Hybrid Structures (e.g., triazole-thiadiazoles) : Synergistic effects from fused rings enhance antitumor activity .

常见问题

Q. What regulatory considerations apply to impurity profiling for preclinical studies?

- Guidelines :

- ICH Q3A/B : Quantify impurities >0.1% using HPLC. highlights the need to track related substances (e.g., hydrolyzed carboxamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。